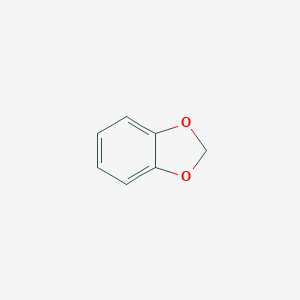

1,3-Benzodioxole

Cat. No. B145889

Key on ui cas rn:

274-09-9

M. Wt: 122.12 g/mol

InChI Key: FTNJQNQLEGKTGD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04157333

Procedure details

Into a mixture of 97.6 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 87.1 g (0.88 mole) of phosgene at 50° C. over a 1-hour period. Then, the mixture was cooled to 15° C. On the other hand, 29.3 g (0.24 mole) of 1,2-methylenedioxybenzene was charged into another reactor and kept at 90° C. The above mixture was added to this reactor over a 5-hour period. After completion of the addition, the reaction mixture was kept at 90° C. for 30 minutes, poured into ice water, and allowed to stand for 1 hour. Then, the resulting mixture was extracted with toluene. By vacuum distillation, the toluene was removed and the distillate at 84°-85° C./30 mmHg was then collected to recover 63.4 g (0.52 mole) of unreacted 1,2-methylenedioxybenzene. Subsequently, the distillate at 131°-134° C./10 mmHg was collected to obtain 76.8 g (0.512 mole) of piperonal having a purity of 99.5%. The yield (expressed in terms of mole percentage based on the amount of N-methylformanilide used) and selectivity (expressed in terms of mole percentage based on the amount of 1,2-methylenedioxybenzene having reacted) of piperonal were 64.0% and 98.5%, respectively. This product had a melting point of 37° C.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2]1.CN([CH:18]=[O:19])C1C=CC=CC=1.C(Cl)(Cl)=O>>[CH:6]1[C:7]([CH:18]=[O:19])=[CH:8][C:3]2[O:2][CH2:1][O:9][C:4]=2[CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

97.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1OC2=C(C=CC=C2)O1

|

|

Name

|

|

|

Quantity

|

108 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

87.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

29.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1OC2=C(C=CC=C2)O1

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

63.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1OC2=C(C=CC=C2)O1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

15 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept at 90° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The above mixture was added to this reactor over a 5-hour period

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for 1 hour

|

|

Duration

|

1 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Then, the resulting mixture was extracted with toluene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

By vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene was removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillate at 84°-85° C./30 mmHg was then collected

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently, the distillate at 131°-134° C./10 mmHg was collected

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC2=C(C=C1C=O)OCO2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.512 mol | |

| AMOUNT: MASS | 76.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 64% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |